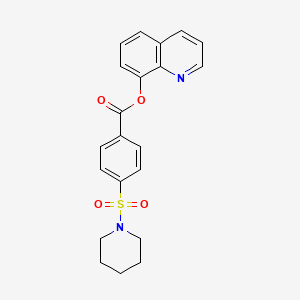
2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride
Descripción general
Descripción
2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro and methyl group attached to a phenoxy ring, which is further connected to an ethanamine group.
Safety and Hazards
The safety data sheet for a similar compound, Bis(2-chloroethyl)amine hydrochloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects . It is recommended to use personal protective equipment as required, wash face, hands and any exposed skin thoroughly after handling, and not to eat, drink or smoke when using this product .
Mecanismo De Acción
Target of Action
The primary target of [2-(4-chloro-3-methylphenoxy)ethyl]amine hydrochloride is related to the central nervous system (CNS) . It is suggested that this compound may have a role in the treatment of depression , which is often associated with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
Mode of Action
These neurotransmitters are known to play a crucial role in mood regulation, and their improper release is often linked to depressive disorders .
Biochemical Pathways
Given its potential role in treating depression, it is likely that it impacts themonoaminergic pathways , which involve the neurotransmitters noradrenaline, dopamine, and serotonin.
Result of Action
It is suggested that the compound may alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(4-chloro-3-methylphenoxy)ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted phenoxyethanamines.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)ethanamine
- 2-(4-Chloro-3-methylphenoxy)ethanol
- 2-(4-Chloro-3-methylphenoxy)acetic acid
Uniqueness
2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7-6-8(12-5-4-11)2-3-9(7)10;/h2-3,6H,4-5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCHKQHEAVSFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


METHANONE](/img/structure/B4808519.png)
![methyl 3-chloro-6-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4808520.png)
![3,5-dichloro-N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B4808528.png)
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4808541.png)
![(6Z)-6-[(2-METHOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE](/img/structure/B4808543.png)
![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4808550.png)
![ethyl 5-acetyl-2-{[(4-bromophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4808569.png)
![4-chloro-N-[1-(4-chlorobenzoyl)-3-methyl-2(1H)-pyridinylidene]benzamide](/img/structure/B4808575.png)


![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-benzyl-1,3-thiazolidine-2,4-dione](/img/structure/B4808604.png)

![N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4808611.png)
![N-[1-(3-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4808615.png)
